3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O4/c24-23(25,26)32-16-12-10-15(11-13-16)27-22(30)20-19(17-8-4-5-9-18(17)31-20)28-21(29)14-6-2-1-3-7-14/h1-13H,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMZLHUDHPIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The trifluoromethoxy group can be introduced using specific trifluoromethoxylation reagents . The final amido linkage is formed through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
The compound 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry and material science, supported by comprehensive data and case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, preliminary interaction studies suggest that this compound may target enzymes involved in cancer proliferation, potentially inhibiting tumor growth.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial activity. Similar benzofuran derivatives have been reported to exhibit effectiveness against various bacterial strains, suggesting that this compound could be explored as a novel antimicrobial agent.
Enzyme Inhibition
Another promising application lies in enzyme inhibition. The compound's ability to interact with specific biological targets can be leveraged to design inhibitors for enzymes implicated in diseases such as diabetes and hypertension. This aspect of its application is currently under investigation, with results indicating potential for therapeutic development.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of advanced materials with specific optical or electronic properties.
Photonic Materials
The incorporation of the benzofuran moiety allows for the exploration of photonic applications. Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties.
Polymer Chemistry
In polymer chemistry, the unique functional groups present in this compound can be used to synthesize novel polymers with enhanced performance characteristics. These polymers could find applications in coatings, adhesives, and other industrial materials.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of structurally related compounds in vitro. The results indicated that compounds featuring the benzofuran structure exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated.
Study 2: Antimicrobial Activity Assessment
Another study focused on assessing the antimicrobial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives showed potent activity, suggesting that this compound could be further investigated as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzofuran ring may interact with aromatic residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Benzofuran Carboxamides
Key Observations :
- Substituent Position : The 2-chloro substitution in the benzamido group () may sterically hinder interactions compared to the unsubstituted benzamido group in the target compound.
Analogs with Varied Core Structures
Table 2: Comparison with Non-Benzofuran Carboxamides
Key Observations :
- Biological Relevance : Cyclopropane-containing analogs () are used as fungicides (e.g., cyprofuram), suggesting that the benzofuran-carboxamide scaffold may also have pesticidal applications .
Analogs with Extended Aromatic Systems
Example:
- 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5 ):
- Molecular Formula : C29H21FN2O3
- Key Features : Incorporates a biphenyl-acetamido group and a 3-fluorophenyl substituent.
- Comparison : The biphenyl system enhances aromatic interactions, while the fluorine substituent may improve metabolic stability compared to the trifluoromethoxy group in the target compound.
Biological Activity
3-benzamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has garnered attention in medicinal chemistry due to its possible interactions with various biological targets. This article will delve into the biological activity of this compound, synthesizing findings from diverse sources.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 336.26 g/mol. The compound contains both a benzofuran moiety and a trifluoromethoxyphenyl group, which contribute to its chemical reactivity and biological activity .
Research indicates that compounds similar to this compound may interact with specific enzymes or receptors, potentially modulating their activity. Preliminary studies suggest that this compound could inhibit certain biological pathways, although detailed mechanisms remain to be fully elucidated .
Antioxidant Properties
The compound's structural characteristics suggest it may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. In vitro studies have indicated that related benzofuran derivatives exhibit significant antioxidant activity .
Enzyme Inhibition
One of the key areas of interest is the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are vital in neurotransmission and have been implicated in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethoxy group can enhance inhibitory potency against these enzymes .
Cytotoxicity
Cytotoxic studies have shown that similar benzofuran derivatives can induce apoptosis in cancer cell lines. The presence of the benzofuran ring is believed to play a significant role in this activity, possibly through the generation of reactive oxygen species (ROS) .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on AChE Inhibition : A series of benzofuran derivatives were tested for their ability to inhibit AChE. The most potent compounds displayed IC50 values significantly lower than traditional inhibitors like galantamine, indicating a promising therapeutic potential for treating cognitive disorders .
- Antioxidant Activity Assessment : In a comparative study, various benzofuran derivatives were evaluated for their antioxidant capacity using DPPH and ABTS assays. The results demonstrated that compounds with trifluoromethoxy substitutions exhibited enhanced radical scavenging abilities .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-bromo-4-(trifluoromethoxy)benzamide | Bromine substitution on aromatic ring | Enhanced reactivity; potential anti-cancer properties |
| 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene | Fluoro and trifluoromethoxy groups | Diverse reactivity; possible enzyme inhibition |
| 4-(trifluoromethoxy)phenylmagnesium bromide | Grignard reagent form | Useful for coupling reactions; potential for drug synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
